
3,4-Dibromopyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromopyridine-2-carboxylic acid is a chemical compound with the molecular weight of 280.9 . It is also known by its IUPAC name, 3,4-dibromopicolinic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3,4-Dibromopyridine-2-carboxylic acid is 1S/C6H3Br2NO2/c7-3-1-2-9-5(4(3)8)6(10)11/h1-2H,(H,10,11) . This indicates the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms in the molecule .Physical And Chemical Properties Analysis
3,4-Dibromopyridine-2-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 280.9 .科学的研究の応用
Electrocatalytic Carboxylation
The electrocatalytic carboxylation of related pyridine compounds with CO2 in ionic liquids has been studied, showcasing potential applications in organic synthesis and green chemistry. For instance, 2-amino-5-bromopyridine undergoes electrocatalytic carboxylation in ionic liquid to produce 6-aminonicotinic acid, emphasizing the utility of similar pyridine derivatives in chemical transformations (Feng et al., 2010).
Molecular Structure Analysis
The molecular structure of pyridine carboxylic acids, such as 2-aminopyridine-3-carboxylic acid, has been explored using X-ray diffraction and spectroscopic techniques. This research contributes to understanding the structural properties of pyridine derivatives, which can be crucial for designing materials and drugs (Pawlukojć et al., 2007).
Development of Solar Cells
Derivatives of pyridine carboxylic acids have been used in the synthesis of copper(I) complexes for dye-sensitized solar cells (DSCs). This demonstrates the potential of such compounds in renewable energy applications, particularly in photovoltaic technology (Constable et al., 2009).
Suzuki Cross-Coupling Reactions
The regioselective Suzuki cross-coupling reactions of dibromopyridines, including 2,4-dibromopyridine, have been studied, indicating the relevance of pyridine carboxylic acids in organic synthesis and pharmaceutical chemistry. These reactions are key in creating various organic compounds, including those with medicinal properties (Sicre et al., 2006).
Synthesis of Metal-Organic Frameworks
Compounds related to pyridine carboxylic acids have been employed in creating metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and sensing technologies. For instance, the integration of pyridine dicarboxylic acid ligands into MOFs shows the versatility of these compounds in material science (Gao et al., 2006).
Safety and Hazards
The compound is classified under GHS07 and has the signal word 'Warning’ . Hazard statements associated with it include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
3,4-dibromopyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO2/c7-3-1-2-9-5(4(3)8)6(10)11/h1-2H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHGPAJLEIBKSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromopyridine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2941260.png)

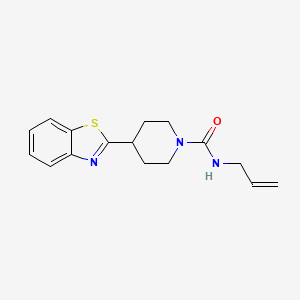
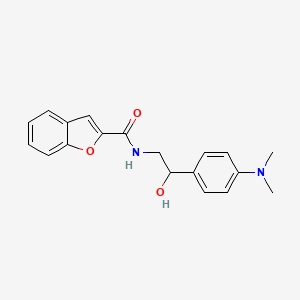
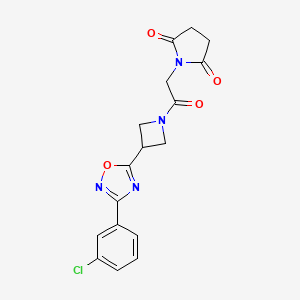
![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2941269.png)


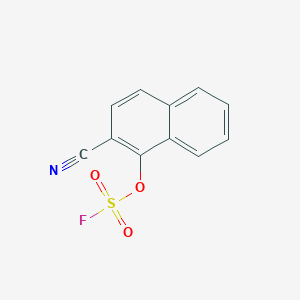
![methyl 4-[[2-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2941278.png)
![(2Z)-6-bromo-2-[(3-chlorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2941279.png)
![Methyl 3-[{2-[(2-fluorophenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2941280.png)
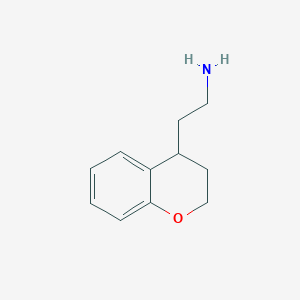
![N-(3-((1R,5S)-4'-cyclopropyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-8-yl)-1-phenylpropyl)cyclopropanesulfonamide](/img/structure/B2941282.png)